molecular formula C11H13NO2 B13680149 7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

Cat. No.: B13680149
M. Wt: 191.23 g/mol
InChI Key: ZMBZNRBVRNCCRC-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by a seven-membered ring containing nitrogen and oxygen atoms, with a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzyl alcohol with methoxyacetyl chloride under acidic conditions to form the desired benzazepine structure. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated or nitrated benzazepine derivatives.

Scientific Research Applications

7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1H-Benz[g]indole, 4,5-dihydro-7-methoxy-3-phenyl-: This compound shares a similar benzene ring structure with a methoxy group but differs in the position and type of heteroatoms.

    7-methoxy-1H,2H,3H,4H,5H-benzo[d]azepine: Another benzazepine derivative with a methoxy group, differing in the specific ring structure and substitution pattern.

Uniqueness

7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C11H13NO2/c1-14-8-4-5-10-9(7-8)11(13)3-2-6-12-10/h4-5,7,12H,2-3,6H2,1H3

InChI Key

ZMBZNRBVRNCCRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NCCCC2=O

Origin of Product

United States

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